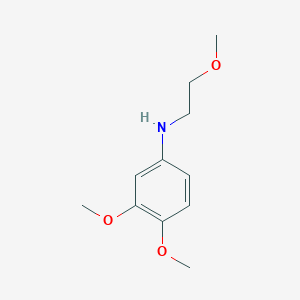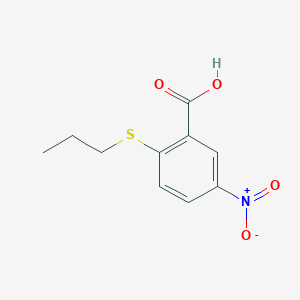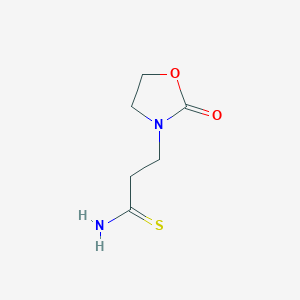
3,4-dimethoxy-N-(2-methoxyethyl)aniline
Übersicht
Beschreibung
3,4-dimethoxy-N-(2-methoxyethyl)aniline is a chemical compound with the CAS Number: 1021000-38-3 . It is produced in accordance with internationally recognized requirements for the development and production of reference standards .
Molecular Structure Analysis
The molecular formula of 3,4-dimethoxy-N-(2-methoxyethyl)aniline is C11H17NO3 . It has a molecular weight of 211.26 . The structure contains a total of 39 bonds, including 18 non-H bonds, 6 multiple bonds, 9 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 2 ethers .Wissenschaftliche Forschungsanwendungen
Kinase Inhibitory Activity
3,4-Dimethoxy-N-(2-methoxyethyl)aniline derivatives have been investigated for their potential as inhibitors of Src kinase activity. Studies have shown that certain analogues can effectively inhibit Src kinase, impacting cell proliferation and tumor growth in xenograft models (Boschelli et al., 2001).
Liquid Crystal Properties
Research has explored derivatives of aniline, like 3,4-dimethoxy-N-(2-methoxyethyl)aniline, for their liquid crystalline properties. These studies focus on understanding phase transitions, microscopic textures, and molecular dipole moments, which are crucial for applications in display technologies and other materials science fields (Miyajima et al., 1995).
Synthesis of Benzoquinone
Aniline derivatives are used in the synthesis of compounds like benzoquinone. An efficient synthesis pathway involving conversion and oxidation steps has been developed, highlighting the versatility of these compounds in chemical synthesis (Wang et al., 2017).
Electrochromic Materials
Studies have been conducted on aniline derivatives for their use in electrochromic materials. These materials are significant for applications like smart windows and displays, where the ability to change color or transparency on application of an electric field is valuable (Li et al., 2017).
Reductive Amination Reactions
Aniline derivatives are involved in reductive amination reactions, which are fundamental in organic synthesis. These reactions are essential for the synthesis of various organic compounds, demonstrating the broad utility of aniline derivatives in chemistry (Bui et al., 2004).
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(2-methoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-13-7-6-12-9-4-5-10(14-2)11(8-9)15-3/h4-5,8,12H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLXNTVJZCELFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-methoxyethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(Ethylsulfanyl)methyl]aniline](/img/structure/B1414687.png)


![5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1414693.png)
![2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline](/img/structure/B1414694.png)
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1414695.png)
![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)



